Cas no 887582-29-8 (2-Bromo-3-ethoxy-6-methylpyridine)
2-Bromo-3-ethoxy-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-ethoxy-6-methylpyridine
- 2-bromo-6-methyl-3-pyridinyl ethyl ether
- SBB095203
- 2-Bromo-3-ethoxy-6-methylpyridine
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- MDL: MFCD07776976
- Inchi: 1S/C8H10BrNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3
- InChI Key: PGOTYFSQFOHPMW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C)=N1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- XLogP3: 2.6
- Topological Polar Surface Area: 22.1
2-Bromo-3-ethoxy-6-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 218815-2.500g |
2-Bromo-3-ethoxy-6-methylpyridine, 95% |
887582-29-8 | 95% | 2.500g |
$1650.00 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163011-1g |
2-Bromo-3-ethoxy-6-methylpyridine |
887582-29-8 | 98% | 1g |
¥5688.00 | 2024-04-26 |
2-Bromo-3-ethoxy-6-methylpyridine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-Bromo-3-ethoxy-6-methylpyridine
2-Bromo-3-Ethoxy-6-Methylpyridine: A Comprehensive Overview
2-Bromo-3-Ethoxy-6-Methylpyridine (CAS No: 887582-29-8) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyridine family, a class of six-membered aromatic rings with one nitrogen atom. The presence of bromine, ethoxy, and methyl substituents at specific positions on the pyridine ring imparts unique chemical and physical properties to this molecule, making it a valuable tool in various research and industrial applications.
The chemical structure of 2-Bromo-3-Ethoxy-6-Methylpyridine is characterized by a pyridine ring with bromine at position 2, an ethoxy group at position 3, and a methyl group at position 6. This substitution pattern not only influences the electronic properties of the molecule but also plays a crucial role in its reactivity and stability. Recent studies have highlighted the importance of such substituted pyridines in drug design, where the ability to fine-tune substituents can lead to compounds with enhanced bioavailability and efficacy.
From a synthetic perspective, 2-Bromo-3-Ethoxy-6-Methylpyridine can be synthesized through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct this compound efficiently. These methods not only offer high yields but also allow for precise control over the substitution pattern, which is critical for downstream applications.
In terms of physical properties, 2-Bromo-3-Ethoxy-6-Methylpyridine exhibits a melting point of approximately 115°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in organic synthesis reactions where precise control over reaction conditions is essential.
The application potential of 2-Bromo-3-Ethoxy-6-Methylpyridine spans multiple domains. In pharmacology, this compound has been investigated as a lead molecule for anti-inflammatory and anti-cancer drug development. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.
In the field of materials science, 2-Bromo-3-Ethoxy-6-Methylpyridine has been explored as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.
From an environmental perspective, understanding the toxicological profile of 2-Bromo-3-Ethoxy-6-Methylpyridine is crucial for its safe handling and disposal. Recent toxicological studies have indicated that this compound exhibits low acute toxicity in standard assays, but further research is needed to assess its long-term effects on ecosystems.
In conclusion, 2-Bromo-3-Ethoxy-6-Methylpyridine (CAS No: 887582-29-8) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as an important molecule for future research and development.
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